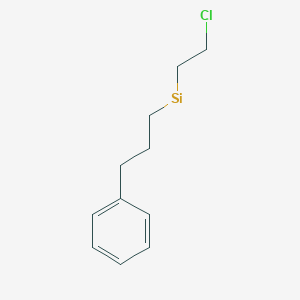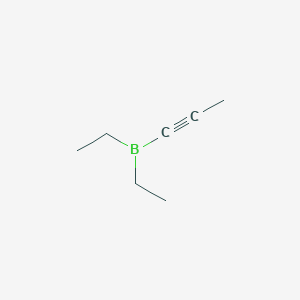
Borane, diethyl-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, diethyl-1-propynyl-, also known as diethyl(1-propynyl)borane, is an organoboron compound with the molecular formula C7H13B. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Borane, diethyl-1-propynyl- is particularly notable for its applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Borane, diethyl-1-propynyl- can be synthesized through the hydroboration of alkynes. One common method involves the reaction of diethylborane with 1-propyne under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of borane, diethyl-1-propynyl- often involves the use of large-scale hydroboration reactors. These reactors are designed to handle the exothermic nature of the hydroboration reaction and ensure the efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity borane, diethyl-1-propynyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Borane, diethyl-1-propynyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: Borane, diethyl-1-propynyl- can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the specific reaction conditions.
Substitution: Various organoboron compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Borane, diethyl-1-propynyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Research into boron-containing compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: Borane derivatives are being investigated for their potential use in drug delivery systems and cancer treatment.
Industry: This compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of borane, diethyl-1-propynyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds. The molecular targets and pathways involved in these reactions depend on the specific context and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylborane: Another organoboron compound with similar reactivity but different applications.
Triethylborane: Known for its use as an ignition source in rocket engines.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions.
Uniqueness
Borane, diethyl-1-propynyl- is unique due to its specific structure, which includes both diethyl and propynyl groups. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
22405-32-9 |
|---|---|
Molekularformel |
C7H13B |
Molekulargewicht |
107.99 g/mol |
IUPAC-Name |
diethyl(prop-1-ynyl)borane |
InChI |
InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |
InChI-Schlüssel |
YYRFWYOAIIIVJY-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



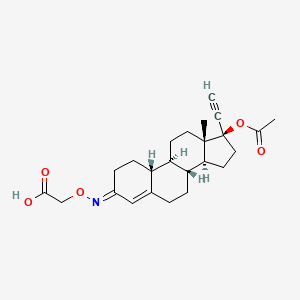


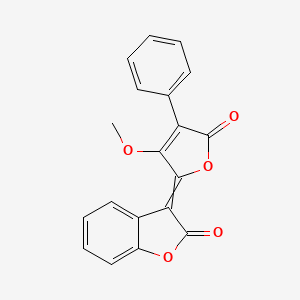
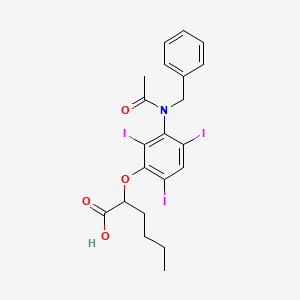
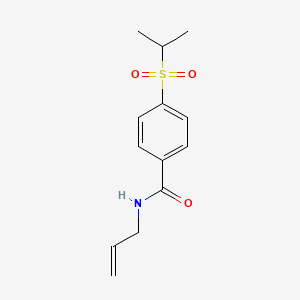

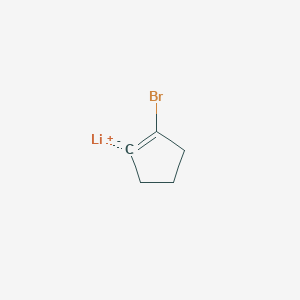
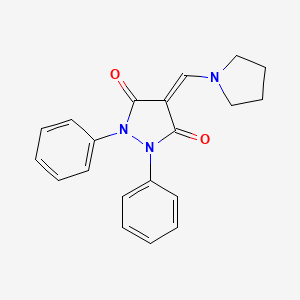
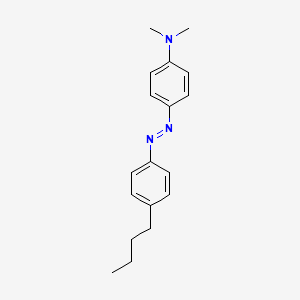
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
